9-Oxo-10-acridineacetic acid
Overview
Description
9-Oxo-10-acridineacetic acid, also known as Cridanimod or XBIO-101, is a small molecule with a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . This compound is notable for its potential antineoplastic adjuvant activity and its ability to increase progesterone receptor expression . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9-Oxo-10-acridineacetic acid involves several steps. One effective method includes the reaction of acridone acetic acid with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester . This ester is then subjected to a dipolar [3+2] cycloaddition reaction with organic azides, using a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction conditions typically involve a DMF-water mixture as the solvent and CuSO4-sodium ascorbate as the catalyst .
Chemical Reactions Analysis
9-Oxo-10-acridineacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also be reduced to yield various products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include carbonyldiimidazole, propargyl alcohol, and organic azides . The major products formed from these reactions are typically derivatives of this compound with varying biological activities .
Scientific Research Applications
9-Oxo-10-acridineacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Oxo-10-acridineacetic acid involves its ability to increase progesterone receptor expression . This is mediated through the induction of interferon-alpha and interferon-beta expression . The compound binds to specific molecular targets, triggering a cascade of signaling pathways that result in its biological effects . For instance, it acts as a murine-selective STING agonist, directly binding to STING and triggering a strong antiviral response through the TBK1/IRF3 pathway .
Comparison with Similar Compounds
9-Oxo-10-acridineacetic acid is unique compared to other similar compounds due to its specific ability to increase progesterone receptor expression and its potential antineoplastic activity . Similar compounds include:
Acridine-9-carboxaldehyde: Another acridine derivative with different biological activities.
9 (10H)-Acridanone: A compound with similar structural features but different applications.
ER-27319: Another related compound used in different research contexts.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-(9-oxoacridin-10-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-14(18)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPYXDXMICXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998968 | |
Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77778-90-6 | |
Record name | 10(9H)-Acridineacetamide, 9-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077778906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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